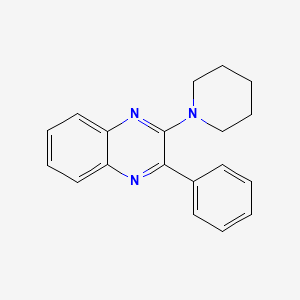

2-Phenyl-3-(piperidin-1-yl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Some of the synthesized compounds include 3-chloro-6-morpholinosulfonyl-2-(piperidin-1-yl) quinoxaline, 2,3-bis (4-methyl piperazine-1-yl)-6-morpholino sulfonyl quinoxaline, and others .Molecular Structure Analysis

The molecular formula of 2-Phenyl-3-(piperidin-1-yl)quinoxaline is C19H19N3. The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives are involved in various chemical reactions. For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Scientific Research Applications

Synthesis and Structural Characterization

A series of novel small molecules based on quinoxaline, including 2-phenyl-3-(piperidin-1-yl)quinoxaline derivatives, were synthesized to explore their potential as drug-like compounds. These molecules were prepared through reactions involving 2-phenyl-3-(piperazin-1-yl)quinoxaline with various acyl bromides, benzyl bromides, carboxylic acids, or amines. Spectral analysis confirmed their structures, highlighting the efficient synthetic strategy and good yield of quinoxaline derivatives (Rao et al., 2016).

Antimicrobial Activity

A study on the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones demonstrated their potential antimicrobial activity. These compounds were prepared using ultrasound and microwave irradiation, which led to an efficient and rapid synthesis process. The evaluated compounds exhibited good antimicrobial activity against a range of bacterial and fungal strains, indicating the potential utility of this compound derivatives in antimicrobial applications (Ashok et al., 2014).

Antitumor Potential

A novel series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, including those with this compound structures, were synthesized and evaluated for their antitumor properties. Compounds with N-methylpiperazine substituents showed promising activity against various cancer lines, suggesting the significant antitumor potential of these quinoxaline derivatives. The study highlights the importance of structural modification in enhancing the anticancer activity of quinoxaline compounds (Mamedov et al., 2022).

Pesticidal Activities

Research into the synthesis and pesticidal activities of novel quinoxaline derivatives revealed that certain compounds exhibited herbicidal, fungicidal, and insecticidal activities. Among these, derivatives of this compound demonstrated promising results, indicating their potential as new pesticides. This study showcases the diverse biological activities of quinoxaline derivatives and their potential in agricultural applications (Liu et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, have been found to exhibit a wide range of pharmacological activities . They have been reported to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-hiv, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .

Biochemical Pathways

Quinoxaline derivatives have been reported to interact with various biochemical pathways related to their pharmacological activities .

Result of Action

Quinoxaline derivatives have been reported to exhibit various pharmacological effects, suggesting that they may induce a range of molecular and cellular changes .

Action Environment

The synthesis of quinoxaline derivatives has been reported to involve various synthetic routes, with a focus on green chemistry and cost-effective methods , suggesting that environmental factors may play a role in the synthesis of these compounds.

Biochemical Analysis

Biochemical Properties

2-Phenyl-3-(piperidin-1-yl)quinoxaline, like other quinoxaline derivatives, has been found to interact with various targets, receptors, and microorganisms

Cellular Effects

Quinoxaline derivatives have been reported to have antifungal, antibacterial, antiviral, and antimicrobial effects . They have also been used in the treatment of cancerous cells, AIDS, and plant viruses

Molecular Mechanism

Quinoxaline derivatives have been shown to undergo various reactions, including new acid-catalyzed rearrangements

Properties

IUPAC Name |

2-phenyl-3-piperidin-1-ylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPLPPNSAZSPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

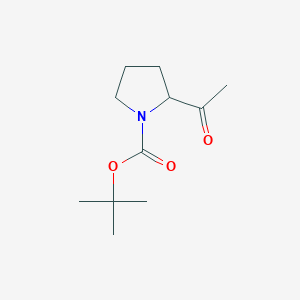

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate](/img/structure/B2464765.png)

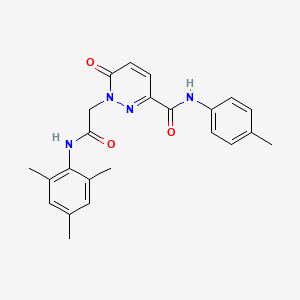

![3-[(5-Bromopyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2464778.png)

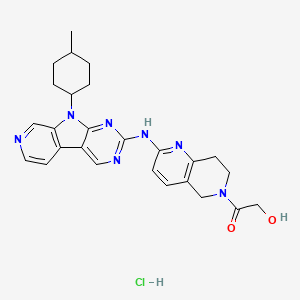

![tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2464781.png)

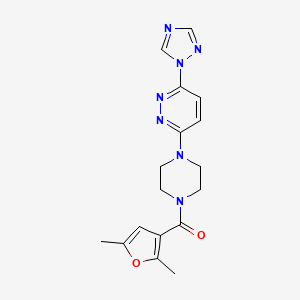

![tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B2464787.png)